
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for antibacterial activity. These compounds, including analogs similar to the specified chemical, have shown efficacy against Escherichia coli and several other gram-negative bacterial infections in animal models, suggesting a pro-drug mechanism might be at play due to their inactivity in vitro but efficacy in vivo (Santilli, Scotese, & Yurchenco, 1975).
Structure-Activity Relationships in Antibacterial Agents
Another research focus on pyridonecarboxylic acids, which share a core structure with the specified chemical, explored the synthesis and antibacterial activity of various analogues. These studies have yielded compounds with improved activity against bacterial infections, underscoring the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Antimicrobial Properties of Chiral Linear Carboxamides
Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkages were synthesized and tested for antimicrobial properties. This work indicates the potential of naphthyridine derivatives for the development of new antimicrobial agents with specific structural modifications (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Novel Heterocyclic Systems from Aminonaphthyridinones
Exploratory synthesis led to the creation of novel heterocyclic systems from aminonaphthyridinones, demonstrating the versatility of naphthyridine derivatives in forming new compounds with potential biological activity. This research highlights the synthetic possibilities for expanding the chemical space around naphthyridine derivatives (Deady & Devine, 2006).
Gastric Antisecretory Properties
Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives identified compounds with potent gastric antisecretory properties. These findings suggest the potential therapeutic applications of naphthyridine derivatives in treating gastric acid-related disorders (Santilli, Scotese, Bauer, & Bell, 1987).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function and disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The compound potentially affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] . This disruption can lead to the inability of the bacteria to produce essential fatty acids, thereby inhibiting its growth and survival .
Pharmacokinetics
Similar compounds have been studied, and their maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited growth and survival of the bacteria . .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXSDKOHMWTTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)
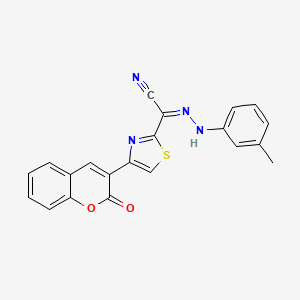
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)
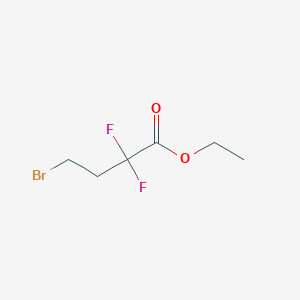
![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)
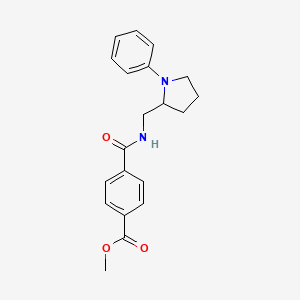
![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)
![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)
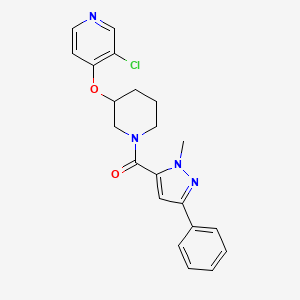
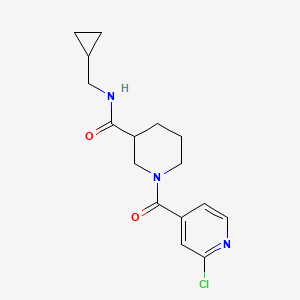
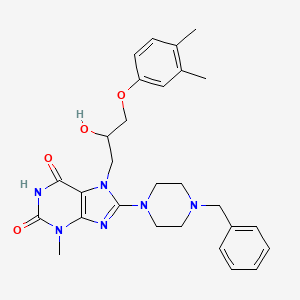
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)
![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)
